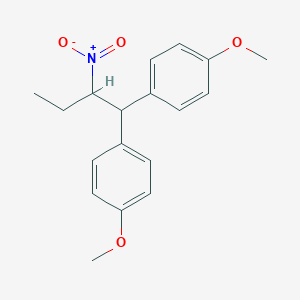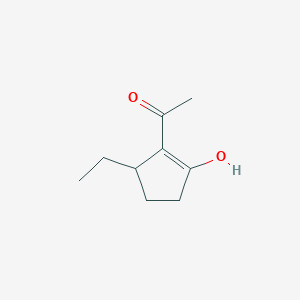
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is an organic compound with the molecular formula C9H14O2 It features a cyclopentene ring substituted with an ethyl group and a hydroxy group, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-2-hydroxycyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 50-60°C for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 1-(5-Ethyl-2-oxocyclopenten-1-yl)ethanone.
Reduction: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanol.
Substitution: 1-(5-Bromoethyl-2-hydroxycyclopenten-1-yl)ethanone.
Applications De Recherche Scientifique
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethanone moiety can undergo nucleophilic addition reactions with cellular nucleophiles, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- 1-(5-Methyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Propyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Isopropyl-2-hydroxycyclopenten-1-yl)ethanone
Uniqueness: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(5-ethyl-2-hydroxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-3-7-4-5-8(11)9(7)6(2)10/h7,11H,3-5H2,1-2H3 |
Clé InChI |
BVJKMFYPTKOOIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=C1C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


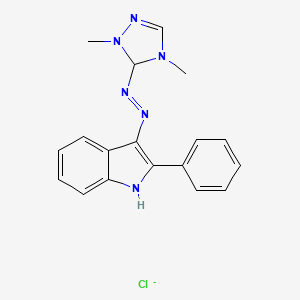
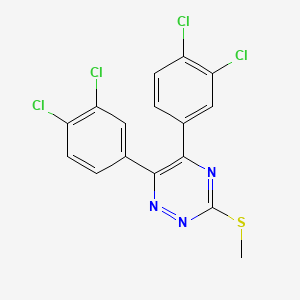
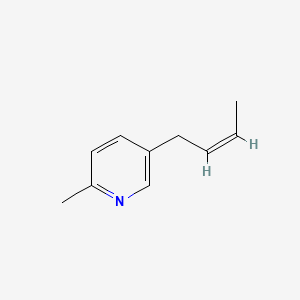
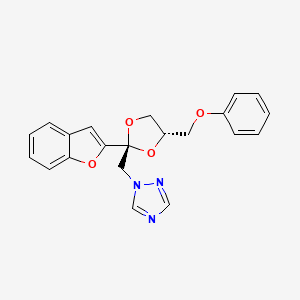
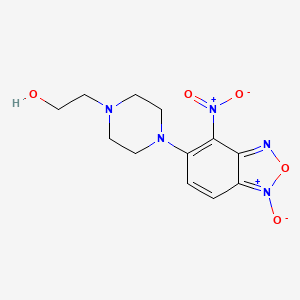

![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
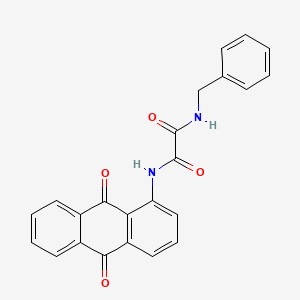
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)


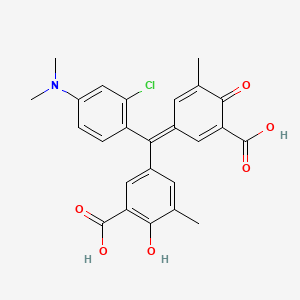
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
